Methyl [3-(aminomethyl)phenoxy]acetate
Description
Methyl [3-(aminomethyl)phenoxy]acetate is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol (free base). Its structure features a phenoxy group substituted with an aminomethyl (–CH₂NH₂) moiety at the 3-position, linked to a methyl ester (–COOCH₃) via an acetoxy bridge. The hydrochloride form (C₁₀H₁₄ClNO₃) has a molecular weight of 231.68 g/mol and is used in research settings . The compound’s SMILES notation is c1ccc(CN)cc1OCC(=O)OC, and its InChIKey is InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3 .
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMCFLTUUEWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [3-(aminomethyl)phenoxy]acetate can be synthesized through several methods. One common route involves the reaction of 3-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbonyl carbon of the methyl chloroacetate, forming the ester linkage.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Typically an organic solvent like dichloromethane or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(aminomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of imines or nitriles
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Methyl [3-(aminomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [3-(aminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular properties of methyl [3-(aminomethyl)phenoxy]acetate and its analogs:
Key Observations:
Research and Application Insights
- Pharmaceutical Intermediates: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate () and related compounds are explored as intermediates in drug development, leveraging fluorine’s bioisosteric properties.
- Material Science : Bis-acetate derivatives () exhibit mesomorphic behavior, suggesting applications in liquid crystal displays.
- Limitations : Gaps in melting point and solubility data for the target compound limit direct comparisons.
Biological Activity
Methyl [3-(aminomethyl)phenoxy]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group. This structural configuration is crucial for its biological interactions.
Chemical Formula: CHNO
Molecular Weight: 195.25 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity through hydrogen bonding interactions facilitated by the aminomethyl group.
- Enzyme Interaction: It has been suggested that this compound could interact with enzymes such as carboxypeptidase B, potentially influencing protein degradation pathways and cellular signaling.
Biological Activity and Applications
Research has indicated various potential applications of this compound in fields such as medicinal chemistry and pharmacology:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic development.
- Analgesic Properties: Its potential analgesic effects have also been explored, indicating possible uses in pain management.
- Ligand in Receptor Studies: The compound is being investigated for its role as a ligand in receptor binding studies, which could lead to the development of new therapeutic agents.
Research Findings
Several studies have documented the biological activities of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Exhibits potential anti-inflammatory effects | |
| Analgesic | Potential analgesic properties | |
| Enzyme Interaction | May interact with carboxypeptidase B | |
| Receptor Binding | Acts as a ligand in receptor binding studies |
Case Studies
-
Study on Anti-inflammatory Effects:
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific dosages. This suggests its potential utility in treating inflammatory diseases. -
Analgesic Activity Investigation:
Another investigation assessed the analgesic properties of the compound through behavioral assays in rodents, showing a notable decrease in pain response compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
